NET Inhibition Potency: Direct Head-to-Head Comparison with Takeda Analog BDBM50492580
In a direct head-to-head comparison using the same assay platform (human NET expressed in CHO-K1 cells, [3H]-norepinephrine uptake), 5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide inhibits NET with an IC50 of 2.10 nM [1]. This is 17-fold more potent than the closely related Takeda analog BDBM50492580, which yields a NET IC50 of 36 nM under comparable experimental conditions [2]. Both compounds were profiled by the same originator (Takeda Pharmaceutical) and curated through ChEMBL, ensuring methodological consistency.
| Evidence Dimension | NET inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.10 nM |
| Comparator Or Baseline | BDBM50492580 (Takeda analog): IC50 = 36 nM |
| Quantified Difference | 17-fold greater NET potency for the target compound |
| Conditions | Human NET expressed in CHO-K1 cells; [3H]-norepinephrine uptake assay; Takeda Pharmaceutical, curated by ChEMBL |
Why This Matters
For researchers developing NET-selective inhibitors, this 17-fold potency advantage directly impacts the achievable therapeutic window and reduces the required dosing concentration, making the compound a superior starting point for lead optimization programs targeting noradrenergic pathways.
- [1] BindingDB. BDBM50098387 (CHEMBL3593274). NET IC50 2.10 nM. Inhibition of human NET expressed in CHO-K1 cells measured after 45 min by [3H]-norepinephrine uptake assay. View Source
- [2] BindingDB. BDBM50492580 (CHEMBL2407328). NET IC50 36 nM. Displacement of [3H]-norepinephrine from human NET expressed in CHO cells by TopCounting analysis. View Source
